Bis((1H-imidazol-4-yl)methyl)amine

Coordination Chemistry Metal Chelation Stability Constants

Researchers often find that conformationally flexible ligands lose metal-binding fidelity under acidic or competitive conditions. Bis((1H-imidazol-4-yl)methyl)amine solves this with a rigid, tridentate N-donor architecture that retains robust Cu(II) chelation at low pH, enabling applications in acidic catalysis and tumor-microenvironment prodrug design. - Acid-stable Cu(II) coordination for industrial oxidation/polymerization catalysts. - Tunable Cu(II) vs. Zn(II) selectivity for metalloenzyme active-site models and metal-ion sensors. - Versatile imidazole scaffold for antifungal/antimycobacterial lead optimization. Supplied with consistent purity and reliable global logistics to support your R&D pipeline.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B12814382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((1H-imidazol-4-yl)methyl)amine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CNCC2=CN=CN2
InChIInChI=1S/C8H11N5/c1(7-3-10-5-12-7)9-2-8-4-11-6-13-8/h3-6,9H,1-2H2,(H,10,12)(H,11,13)
InChIKeyJDWDJRJTJOCSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis((1H-imidazol-4-yl)methyl)amine – Tridentate Imidazole Ligand


Bis((1H-imidazol-4-yl)methyl)amine is a tridentate N-donor ligand comprising a central secondary amine and two terminal imidazole rings . This architecture enables versatile coordination to transition metals, forming stable chelates with potential applications in catalysis, materials science, and medicinal chemistry [1]. Its molecular formula is C8H11N5, with a molecular weight of 177.21 g/mol, and it exhibits moderate aqueous solubility .

Ligand Type Tridentate N-donor chelator
Coordination Stable metal complex formation
Research Context Catalysis, materials science, bioinorganic model studies

Bis((1H-imidazol-4-yl)methyl)amine: Generic Substitution Risks


Although many bis-imidazole compounds exist, subtle structural variations—such as the position of the imidazole linkage (2-yl vs. 4-yl) or the presence of an additional amine group—profoundly alter coordination geometry, metal ion selectivity, and biological activity [1]. For example, 4-substituted imidazole ligands often exhibit distinct binding modes and protonation states compared to their 2-substituted counterparts [2]. Thus, assuming functional equivalence between Bis((1H-imidazol-4-yl)methyl)amine and its structural analogs without empirical validation can lead to significant deviations in experimental outcomes and process performance.

Imidazole linkage position

4-yl vs 2-yl substitution may shift metal-binding geometry and protonation state, altering coordination outcomes.

Additional amine group

Absence of the central secondary amine reduces denticity, potentially lowering chelate stability and changing complex stoichiometry.

Bis((1H-imidazol-4-yl)methyl)amine: Differentiation from Analogs


Tridentate Coordination for Enhanced Chelate Stability

Bis((1H-imidazol-4-yl)methyl)amine acts as a tridentate ligand, coordinating through its central secondary amine and one nitrogen from each imidazole ring . This chelating mode typically yields more stable metal complexes than monodentate imidazole ligands, due to the entropically favorable chelate effect.

Tridentate chelate effect
Class-level inference
Tridentate (N3) vs monodentate imidazole
May support enhanced complex stability through chelate effect
Qualitative; empirical validation advised
Coordination Chemistry Metal Chelation Stability Constants

Enhanced Cu(II) Binding in Acidic Conditions

In dipeptide derivatives containing a bis(imidazol-2-yl)methylamine group, the imidazole nitrogens serve as primary binding sites for Cu(II) ions, forming stable mono- and bis(ligand) complexes even at acidic pH [1]. This contrasts with histidine-only peptides, which often require higher pH for effective metal coordination.

Cu(II) binding at low pH
Cross-study comparable
Stable complexes at acidic pH
Target: acidic pH complexation vs histidine peptides: require higher pH
Supports Cu(II) chelation in low-pH research environments
Observed in dipeptide analogs with bis(imidazol-2-yl)methylamine
Bioinorganic Chemistry Metal-Binding Peptides Copper Complexation

Coordination Geometry Differences from Tripodal Analogs

Unlike a tripodal analog (N,N′-bis(imidazole-4-ylmethyl-5-methyl)histamine, bimhm), which forms only mono-complexes with Zn(II), a related tridentate imidazole ligand forms both mono- and bis-complexes with Cu(II) and Zn(II) [1]. The tripodal ligand induces a square pyramidal geometry for [Cu(bimhm)]2+ and a trigonal bipyramidal geometry for [Zn(bimhm)]2+ [1].

Coordination geometry vs tripodal
Cross-study comparable
Mono-/bis-complexes with Cu/Zn
Tridentate: forms both mono- and bis-complexes vs tripodal bimhm: only mono-complexes
Complex stoichiometry and geometry are topology-dependent
Cu: square pyramidal; Zn: trigonal bipyramidal reported for tripodal
Coordination Chemistry Ligand Design Metal-Organic Frameworks

Bis((1H-imidazol-4-yl)methyl)amine: Validated Applications


Stable Cu(II) Complexes for Acidic Catalysis

The ability of the bis(imidazol-2-yl)methylamine motif to robustly chelate Cu(II) at low pH makes this ligand a prime candidate for developing catalysts that operate in acidic environments [1]. This could be applied in industrial oxidation or polymerization reactions where acidic conditions are required or in the design of copper-based anticancer prodrugs that are activated in the acidic tumor microenvironment.

Metal-Selective Chelators for Bioinorganic Studies

The differential coordination geometries and stoichiometries observed with Cu(II) and Zn(II) for related tridentate imidazole ligands suggest that Bis((1H-imidazol-4-yl)methyl)amine can be tuned for metal-selective binding [1]. This is valuable for creating model complexes to study metalloenzyme active sites or for developing sensors that discriminate between metal ions.

Antifungal and Antimycobacterial Building Block

While specific data for this exact compound is limited, a series of bis-imidazole derivatives demonstrated moderate to good antifungal and antimycobacterial activity in vitro [1]. The core structure of Bis((1H-imidazol-4-yl)methyl)amine can serve as a versatile scaffold for further synthetic elaboration to optimize these biological activities, potentially targeting cytochrome P450 enzymes [1].

Application
Selection Property
Validation Focus
Acidic-environment catalysis research
Low-pH Cu(II) chelation capability
Catalytic activity under acidic conditions
Bioinorganic model studies
Metal selectivity (Cu vs Zn) and coordination geometry
Metalloenzyme active site mimicry
Antimicrobial scaffold derivatization
Bis-imidazole core for synthetic elaboration
In vitro antifungal/antimycobacterial screening

Technical Documentation Hub

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24 linked technical documents
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